(4,4-Difluorooxan-3-yl)methanamine;hydrochloride
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Overview
Description
(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is a chemical compound that features a difluorinated oxane ring attached to a methanamine group, with the addition of a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride typically involves the introduction of difluoromethyl groups into the oxane ring. One common method involves the reaction of oxane derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction . The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorooxan-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(4,4-Difluorooxan-3-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and permeability, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound features a trifluoromethyl group instead of a difluoromethyl group.
(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine;hydrochloride: Similar in structure but with a pyridine ring instead of an oxane ring
Uniqueness
(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is unique due to its specific difluoromethylated oxane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4,4-difluorooxan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5H,1-4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWSCOFFJWRQPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361727-26-4 |
Source
|
Record name | (4,4-difluorooxan-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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